molecular formula C19H20FNO3 B3965524 4-[(4-fluorophenyl)amino]-2-methyl-3-(4-methylbenzyl)-4-oxobutanoic acid

4-[(4-fluorophenyl)amino]-2-methyl-3-(4-methylbenzyl)-4-oxobutanoic acid

Cat. No. B3965524
M. Wt: 329.4 g/mol
InChI Key: BBRLINWIXHPXMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(4-fluorophenyl)amino]-2-methyl-3-(4-methylbenzyl)-4-oxobutanoic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is also known as FMOC-L-3,4-diaminobutyric acid and is commonly used as a building block in peptide synthesis.

Mechanism of Action

The mechanism of action of 4-[(4-fluorophenyl)amino]-2-methyl-3-(4-methylbenzyl)-4-oxobutanoic acid is not well understood. However, it is believed to act as a protease inhibitor, which inhibits the activity of proteases, enzymes that break down proteins.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have not been extensively studied. However, it is believed to have potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and viral infections.

Advantages and Limitations for Lab Experiments

The advantages of using 4-[(4-fluorophenyl)amino]-2-methyl-3-(4-methylbenzyl)-4-oxobutanoic acid in lab experiments include its ability to protect the amino group during peptide synthesis and its potential applications in the treatment of various diseases. However, the limitations of using this compound include its high cost and limited availability.

Future Directions

There are several future directions for the research and development of 4-[(4-fluorophenyl)amino]-2-methyl-3-(4-methylbenzyl)-4-oxobutanoic acid. One of the significant areas of research is the development of new protease inhibitors based on this compound. Another area of research is the synthesis of peptidomimetics using this compound as a building block. Additionally, the potential applications of this compound in the treatment of various diseases need to be further explored through extensive research.

Scientific Research Applications

The chemical compound FMOC-L-3,4-diaminobutyric acid has been extensively used in scientific research for its potential applications in various fields. One of the significant applications of this compound is in peptide synthesis. It is commonly used as a building block in the synthesis of peptides due to its ability to protect the amino group during the synthesis process. It also has applications in the synthesis of peptidomimetics, which are compounds that mimic the structure and function of peptides.

properties

IUPAC Name

4-(4-fluoroanilino)-2-methyl-3-[(4-methylphenyl)methyl]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FNO3/c1-12-3-5-14(6-4-12)11-17(13(2)19(23)24)18(22)21-16-9-7-15(20)8-10-16/h3-10,13,17H,11H2,1-2H3,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBRLINWIXHPXMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(C(C)C(=O)O)C(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[(4-fluorophenyl)amino]-2-methyl-3-(4-methylbenzyl)-4-oxobutanoic acid
Reactant of Route 2
4-[(4-fluorophenyl)amino]-2-methyl-3-(4-methylbenzyl)-4-oxobutanoic acid
Reactant of Route 3
4-[(4-fluorophenyl)amino]-2-methyl-3-(4-methylbenzyl)-4-oxobutanoic acid
Reactant of Route 4
Reactant of Route 4
4-[(4-fluorophenyl)amino]-2-methyl-3-(4-methylbenzyl)-4-oxobutanoic acid
Reactant of Route 5
4-[(4-fluorophenyl)amino]-2-methyl-3-(4-methylbenzyl)-4-oxobutanoic acid
Reactant of Route 6
4-[(4-fluorophenyl)amino]-2-methyl-3-(4-methylbenzyl)-4-oxobutanoic acid

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